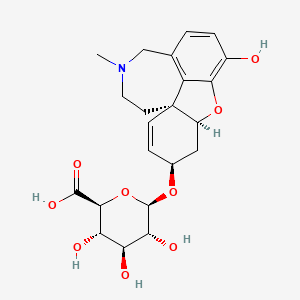

O-Desmethyl galanthamine b-D-glucuronide

Description

Contextualization within Galanthamine (B1674398) Biotransformation Pathways

Galanthamine undergoes a complex series of metabolic transformations within the body, primarily in the liver. nih.gov The biotransformation of galanthamine involves several key pathways, including O-demethylation, N-demethylation, N-oxidation, and epimerization. drugbank.comdrugbank.com A crucial step in this process is the O-demethylation of galantamine, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6, which results in the formation of O-desmethyl-galanthamine. drugbank.comnih.govcaymanchem.com

Following this initial transformation, O-desmethyl-galanthamine is further metabolized through a Phase II conjugation reaction known as glucuronidation. drugbank.com This process involves the covalent attachment of a glucuronic acid molecule, leading to the formation of O-desmethyl galanthamine β-D-glucuronide. drugbank.comnih.gov This final conjugate is more water-soluble than its precursors, facilitating its elimination from the body, primarily through urine. wikipedia.orgwikipedia.org

The extent of these metabolic processes can vary among individuals due to genetic differences in the activity of enzymes like CYP2D6. drugbank.com In individuals who are "extensive metabolizers" for CYP2D6, metabolites from the O-demethylation pathway are significant. drugbank.com For instance, in these individuals, the glucuronide of O-desmethyl-galantamine can account for up to 19% of the radioactivity detected in plasma after administration of a radiolabeled dose of galantamine. drugbank.com Conversely, in "poor metabolizers," this metabolite may not be detectable at all. drugbank.com

Table 1: Key Metabolic Pathways of Galanthamine

| Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite(s) | Significance in Extensive Metabolizers |

| O-demethylation | CYP2D6 | O-desmethyl-galanthamine | A predominant pathway. drugbank.comnih.gov |

| Glucuronidation | UGTs | O-desmethyl galanthamine β-D-glucuronide, Galantamine glucuronide | The glucuronide of O-desmethyl-galantamine can represent up to 19% of plasma radioactivity. drugbank.com |

| N-oxidation | CYP3A4 | Galantamine-N-oxide | A notable pathway. drugbank.comdrugbank.com |

| N-demethylation | Not specified | Norgalantamine | Another metabolic route. drugbank.com |

| Epimerization | Not specified | Epigalantamine | A pathway leading to stereoisomeric change. drugbank.com |

Significance of Glucuronide Conjugation in Xenobiotic and Endobiotic Metabolism Studies

Glucuronidation is a major Phase II metabolic process that plays a critical role in the detoxification and elimination of a vast array of substances from the body. wikipedia.orgwikipedia.org This process, catalyzed by the family of enzymes known as UDP-glucuronosyltransferases (UGTs), involves the transfer of a glucuronic acid molecule from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate. nih.govwikipedia.orgjove.com The substrates for glucuronidation are diverse and include foreign compounds (xenobiotics) such as drugs and environmental pollutants, as well as internal body compounds (endobiotics) like bilirubin, steroid hormones, and bile acids. wikipedia.orgnih.gov

The primary function of glucuronidation is to increase the water solubility (hydrophilicity) of lipophilic (fat-soluble) compounds. wikipedia.orgfiveable.me By attaching the highly polar glucuronic acid moiety, the resulting glucuronide conjugate is more easily dissolved in blood and can be efficiently excreted from the body via urine or bile. wikipedia.orgwikipedia.orgfiveable.me This transformation generally terminates the biological activity of the parent compound and reduces potential toxicity. nih.govyoutube.com

UGT enzymes are found in various tissues, but they are most abundant in the liver, the body's main detoxification organ. nih.govwikipedia.org There are multiple UGT isoforms, each with different substrate specificities, which allows the body to process a wide variety of chemical structures. nih.govfiveable.me The activity of these enzymes can be influenced by genetic factors, leading to individual differences in drug metabolism. fiveable.me

Table 2: Key Aspects of Glucuronide Conjugation

| Aspect | Description |

| Process | A Phase II metabolic reaction that attaches a glucuronic acid molecule to a substrate. wikipedia.orgwikipedia.org |

| Enzymes | UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org |

| Function | Increases water solubility of substances to facilitate their excretion. wikipedia.orgwikipedia.org |

| Substrates | Xenobiotics (e.g., drugs, toxins) and endobiotics (e.g., bilirubin, hormones). wikipedia.orgnih.gov |

| Location | Primarily occurs in the liver, but UGTs are present in many other organs. nih.govwikipedia.org |

| Outcome | Generally leads to detoxification and enhanced elimination of compounds from the body. youtube.com |

Historical Perspective of O-Desmethyl Galanthamine β-D-Glucuronide Discovery and Characterization

The understanding of O-desmethyl galanthamine β-D-glucuronide is intrinsically linked to the broader investigation of galanthamine's metabolism. Initial research focused on identifying the primary routes of galanthamine transformation in the body. The discovery of glucuronide conjugates as metabolites of various compounds dates back to the 19th century, with the isolation of "urochloralic acid" from urine after chloral (B1216628) hydrate (B1144303) intake and later the characterization of glucuronic acid itself. issx.org The enzymatic mechanism, involving UDP-glucuronic acid, was elucidated in the 1950s. issx.org

Specific, detailed studies on galanthamine's metabolic fate in humans, rats, and dogs were crucial for identifying its various metabolites. A pivotal study published in 2002 provided a comprehensive analysis of the metabolism and excretion of radiolabeled galantamine. drugbank.comsemanticscholar.org This research was instrumental in characterizing the major metabolic pathways, including O-demethylation and subsequent glucuronidation. drugbank.comsemanticscholar.org It was through this work that the significance of O-desmethyl galanthamine β-D-glucuronide became clear, particularly in individuals with a high capacity for CYP2D6-mediated metabolism. drugbank.com The study demonstrated that in these "extensive metabolizers," the glucuronide of O-desmethyl-galantamine was a substantial metabolite found in plasma, whereas it was undetectable in "poor metabolizers," highlighting the role of pharmacogenetics in the formation of this specific compound. drugbank.comsemanticscholar.org

The formal identification and naming of the compound as O-Desmethyl Galanthamine β-D-Glucuronide, along with its chemical structure and properties, have been cataloged in chemical and substance databases. nih.govvivanls.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

464189-54-6 |

|---|---|

Molecular Formula |

C22H27NO9 |

Molecular Weight |

449.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15-,16-,17+,19-,21+,22-/m0/s1 |

InChI Key |

XDVUICJRQISSRL-KTEHNTIYSA-N |

SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Synonyms |

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6-hydroxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-3-yl β-D-Glucopyranosiduronic Acid; |

Origin of Product |

United States |

Methodological Approaches for the Investigation of O Desmethyl Galanthamine β D Glucuronide

Advanced Analytical Techniques for Detection, Quantification, and Structural Elucidation

The characterization of O-Desmethyl galanthamine (B1674398) β-D-glucuronide is accomplished through a combination of powerful analytical methods. These techniques are essential for understanding its formation, role in metabolic pathways, and for accurately measuring its concentration in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Glucuronide Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary tool for the direct analysis of glucuronide metabolites. Modern methods favor the direct measurement of the intact glucuronide, which offers considerable advantages over older, indirect approaches that required enzymatic or chemical hydrolysis. scispace.comresearchgate.net The direct approach provides quicker sample preparation, enhanced accuracy and precision, and the ability to distinguish between different glucuronide isomers. researchgate.net

Developing and validating an LC-MS/MS method for quantifying O-Desmethyl galanthamine β-D-glucuronide in biological matrices like plasma or urine presents several challenges. Due to their high hydrophilicity, glucuronides can be difficult to separate from interfering matrix components. scispace.comresearchgate.net Furthermore, the stability of the glucuronide must be carefully assessed at every stage of the analytical process to prevent its degradation and ensure accurate quantification. scispace.com

Method validation, typically performed according to regulatory guidelines, involves a simple extraction of the analyte from the biological matrix. nih.gov Key validation parameters include:

Linearity: Establishing a calibration curve over a specific concentration range. For the parent compound galantamine, linearity has been demonstrated in ranges such as 0.12 to 525 ng/mL. nih.gov

Precision and Accuracy: Intra- and inter-day precision and accuracy are assessed to ensure the method is reproducible. nih.gov

Recovery: The efficiency of the extraction process is determined to account for any loss of analyte during sample preparation.

Matrix Effect: Assessing the influence of endogenous components of the biological sample on the ionization of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified. Highly sensitive methods can achieve LLOQ values in the low ng/mL or even sub-ng/mL range. nih.gov

| Parameter | Description | Example from Galanthamine Analysis |

|---|---|---|

| Chromatographic Column | Reverse-phase columns like C18 are commonly used for separation. nih.gov | Atlantis dC18 Column nih.gov |

| Mobile Phase | A mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov | 0.2% formic acid:acetonitrile (50:50, v/v) nih.gov |

| Ionization Mode | Electrospray ionization (ESI) in positive mode is typically used for galanthamine and its metabolites. nih.gov | Positive ESI Mode nih.gov |

| MS/MS Transitions | Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard (IS) for high selectivity (Selected Reaction Monitoring - SRM). | Galanthamine: 288.10 → 213.10; IS (Phenacetin): 180.10 → 110.10 nih.gov |

LC-MS/MS is instrumental in metabolic profiling studies to understand the fate of galanthamine in the body. Following administration of galantamine, O-Desmethyl galanthamine β-D-glucuronide is formed as a major phase II metabolite. scbt.com Studies have shown that this glucuronide can account for a significant portion of the drug's metabolites in plasma, representing up to 19% of the plasma radioactivity in individuals who are extensive metabolizers. researchgate.net The ability of LC-MS/MS to quantify this metabolite directly allows for detailed pharmacokinetic studies, helping to understand inter-individual variability in drug metabolism. nih.gov This technique is also crucial for systematic identification of metabolites in various biological extracts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of molecules. nih.gov While specific NMR spectral data for O-Desmethyl galanthamine β-D-glucuronide are not widely published, the methodology is vital for confirming its structure. 1H NMR and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be employed to:

Confirm the Site of Glucuronidation: NMR can unambiguously determine that the glucuronic acid moiety is attached to the phenolic hydroxyl group of the O-desmethyl galanthamine core.

Verify Stereochemistry: The technique confirms the stereochemical integrity of both the galanthamine skeleton and the β-anomeric configuration of the D-glucuronic acid linkage, which is crucial for its identity.

Provide Full Structural Assignment: By analyzing chemical shifts, coupling constants, and through-space correlations (NOESY), a complete and unambiguous assignment of all proton and carbon signals in the molecule can be achieved.

The application of NMR is standard practice in the structural identification of novel alkaloids and their metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Formula Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which are critical for determining the elemental composition of a compound. nih.gov For O-Desmethyl galanthamine β-D-glucuronide, HRMS is used to obtain a precise mass of the molecular ion. This accurate mass allows for the confident determination of its molecular formula, C22H27NO9. scbt.com This capability is essential for distinguishing the metabolite from other potential biotransformation products or endogenous molecules, especially in a complex biological matrix. nih.gov Techniques like TOF (Time-of-Flight) or Orbitrap mass analyzers are commonly used to achieve the required mass accuracy, often in the low parts-per-million (ppm) range. nih.govnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H27NO9 | scbt.com |

| Molecular Weight | 449.45 g/mol | scbt.com |

| Monoisotopic Mass | 449.1686 u | Calculated |

| CAS Number | 464189-54-6 | scbt.com |

Isotopic Labeling Strategies for Metabolic Pathway Tracing

Isotopic labeling is a definitive strategy for elucidating metabolic pathways and tracing the biotransformation of a drug. nih.gov In the context of O-Desmethyl galanthamine β-D-glucuronide, this approach would involve administering galantamine labeled with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H).

The process involves:

Synthesis: A version of galantamine is synthesized where one or more atoms are replaced with their heavy isotopes (e.g., ¹³C-galanthamine).

Administration: The labeled compound is administered to the biological system (in vivo or in vitro).

Detection by Mass Spectrometry: Samples are analyzed by LC-MS. The mass spectrometer is set to detect the mass shift corresponding to the incorporated isotope(s).

Pathway Confirmation: The detection of the isotopic label in the O-Desmethyl galanthamine β-D-glucuronide molecule provides unequivocal proof that it is a direct metabolite of galantamine. This technique allows researchers to differentiate drug-derived metabolites from endogenous compounds and helps to quantify the flux through different metabolic pathways. nih.gov

In Vitro Experimental Systems for Biotransformation Studies

In vitro systems are indispensable tools for elucidating the metabolic pathways of drug candidates, providing a controlled environment to study specific enzymatic reactions without the complexities of a whole organism.

Hepatic and Extrahepatic Microsomal Incubation Systems

Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum upon cell homogenization, are a cornerstone of in vitro drug metabolism studies. They contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs).

Hepatic Microsomes: Human liver microsomes (HLMs) are the most commonly used in vitro system to study the glucuronidation of O-desmethyl galanthamine. These preparations allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the glucuronidation reaction. By incubating O-desmethyl galanthamine with HLMs in the presence of the cofactor UDP-glucuronic acid (UDPGA), researchers can quantify the formation of O-desmethyl galanthamine β-D-glucuronide over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A comparative study of galanthamine metabolism in rats, dogs, and humans revealed that all metabolic pathways observed in humans also occurred in at least one of the animal species. researchgate.net This suggests that data from animal hepatic and extrahepatic microsomes can provide valuable insights into the potential metabolic fate of O-desmethyl galanthamine in humans.

Table 1: Representative Data from Microsomal Incubation Studies

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Dog Liver Microsomes |

| Metabolite Formed | O-Desmethyl galanthamine β-D-glucuronide | O-Desmethyl galanthamine β-D-glucuronide | O-Desmethyl galanthamine β-D-glucuronide |

| Primary Enzyme Family | UGTs | UGTs | UGTs |

Recombinant Uridine Diphosphate Glucuronosyltransferase (UGT) Enzyme Assays for Isoform Identification

To identify the specific UGT isoforms responsible for the glucuronidation of O-desmethyl galanthamine, researchers employ assays with recombinant human UGT enzymes. These are individual UGT isoforms, such as UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, and UGT2B15, that are expressed in cell lines (e.g., baculovirus-infected insect cells). nih.gov

By incubating O-desmethyl galanthamine with each of these recombinant enzymes individually, it is possible to determine which isoforms catalyze the formation of the glucuronide conjugate. This information is crucial for predicting potential drug-drug interactions. If a co-administered drug is a known inhibitor or inducer of the specific UGT isoform responsible for O-desmethyl galanthamine glucuronidation, there is a higher likelihood of a clinically significant interaction. While specific data for O-desmethylgalanthamine is not widely published, studies on similar phenolic compounds often show involvement of UGT1A1, UGT1A9, and UGT2B7.

Isolated Hepatocyte and Subcellular Fraction Studies

Isolated Hepatocytes: Freshly isolated or cryopreserved hepatocytes represent a more physiologically relevant in vitro model than microsomes because they contain the full complement of drug-metabolizing enzymes and cofactors in their natural cellular environment. cytion.com Studies using suspended or plated hepatocytes can provide a more accurate prediction of in vivo hepatic clearance of O-desmethyl galanthamine. cytion.com These studies allow for the investigation of the interplay between uptake transporters, metabolic enzymes, and efflux transporters, which collectively determine the rate of glucuronide formation and its subsequent elimination from the cell.

Subcellular Fractions: Beyond microsomes, other subcellular fractions can be used to investigate specific aspects of metabolism. For example, the cytosolic fraction contains sulfotransferases, which could potentially be involved in the conjugation of O-desmethyl galanthamine, although glucuronidation is the major pathway. Studies with various subcellular fractions can help to build a complete picture of the intracellular processing of the compound.

Cell Line Models for Mechanistic Glucuronidation Studies

Certain immortalized human cell lines, such as the human liver cancer cell line HepG2, are utilized in metabolic studies. researchgate.net While they may not fully replicate the metabolic capacity of primary hepatocytes, they offer a readily available and reproducible system for mechanistic investigations. researchgate.net For instance, HepG2 cells can be used to study the regulation of UGT expression and the cellular pathways involved in the glucuronidation of O-desmethyl galanthamine. The SH-SY5Y neuroblastoma cell line has also been extensively used in galanthamine research, primarily focusing on its neuroprotective effects rather than its metabolism. researchgate.net However, given that these cells are of human origin, they may possess some metabolic capabilities that could be explored for specific research questions.

Preclinical In Vivo Models for Mechanistic Metabolic Investigations

Preclinical animal models are essential for understanding the metabolism and disposition of a drug candidate in a whole organism before human trials.

Animal Model Selection and Considerations for Glucuronidation Capacity

The choice of animal model for studying the glucuronidation of O-desmethyl galanthamine is critical, as significant interspecies differences in UGT expression and activity exist. Commonly used species in preclinical drug development include rats, dogs, and non-human primates.

A study on the metabolism of galanthamine in rats, dogs, and humans demonstrated that while the metabolic pathways were qualitatively similar, there were quantitative differences. researchgate.net In extensive metabolizers, the glucuronide of O-desmethyl-galanthamine was a significant metabolite in human plasma. The selection of an animal model whose metabolic profile for galanthamine and its metabolites most closely resembles that of humans is crucial for the accurate prediction of human pharmacokinetics.

Table 2: Considerations for Animal Model Selection in Glucuronidation Studies

| Animal Model | Key Considerations | Relevance to O-Desmethyl Galanthamine Glucuronidation |

| Rat | Widely used, cost-effective. However, can exhibit significant differences in UGT isoform expression compared to humans. researchgate.net | Useful for initial screening and mechanistic studies, but direct extrapolation of clearance values to humans should be done with caution. researchgate.net |

| Dog | Often shows a metabolic profile more similar to humans than rodents for certain drugs. researchgate.net | Can be a good model for predicting human metabolic pathways, including the formation of O-desmethyl galanthamine β-D-glucuronide. researchgate.net |

| Non-human Primate | Phylogenetically closest to humans, often providing the most predictive metabolic data. | Considered the gold standard for preclinical metabolic studies when significant interspecies differences are expected. |

Sample Collection and Preparation for Metabolite Analysis in Biological Fluids and Tissues

The accurate quantification of O-desmethyl galanthamine β-D-glucuronide in biological matrices is fundamental to understanding the metabolism and pharmacokinetics of its parent compound, galanthamine. The process requires meticulous sample collection and sophisticated preparation techniques designed to isolate the metabolite from complex biological environments and prepare it for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Collection

Standardized procedures are employed for the collection of biological samples to ensure their integrity and the stability of the target analytes.

Biological Fluids: Blood samples are typically collected in tubes containing an anticoagulant, such as heparin or ethylenediaminetetraacetic acid (EDTA), and then centrifuged to separate the plasma. Urine samples are collected in sterile containers; for pharmacokinetic studies, timed collection intervals or 24-hour collection periods are often utilized to assess excretion profiles. Once collected, plasma and urine samples are usually frozen and stored at low temperatures (e.g., -80°C) to prevent degradation of the metabolites prior to analysis. vistas.ac.innih.gov

Tissues: For tissue distribution studies, organs of interest (e.g., brain, liver, kidney) are harvested, rinsed to remove excess blood, blotted dry, and weighed. liverpool.ac.uk The tissue samples are then flash-frozen in liquid nitrogen and stored at -80°C until homogenization and extraction. liverpool.ac.uk

Sample Preparation

The preparation of samples for the analysis of O-desmethyl galanthamine β-D-glucuronide is a multi-step process. A critical step is the enzymatic cleavage of the glucuronide conjugate, as direct analysis of the intact glucuronide is often difficult. covachem.com The goal is to convert the metabolite to its aglycone form, O-desmethyl galanthamine (also known as sanguinine), which is more amenable to extraction and chromatographic analysis.

Enzymatic Hydrolysis

To quantify the total concentration of the metabolite (both conjugated and unconjugated forms), an enzymatic hydrolysis step is employed. This procedure uses a β-glucuronidase enzyme to cleave the glucuronic acid moiety from the O-desmethyl galanthamine molecule. covachem.comscirp.org

Enzymes derived from sources like Helix pomatia are commonly used for this purpose. nih.gov The reaction conditions must be carefully optimized, as factors such as the enzyme source, pH, temperature, and incubation time can significantly affect the efficiency of the hydrolysis. nih.govmdpi.com For instance, O-glucuronides are known to be hydrolyzed more readily than N-glucuronides. nih.gov The incubation is typically carried out for a set period, for example, for 4 hours at 37°C or for a shorter duration at a higher temperature like 55°C, depending on the enzyme's characteristics. nih.gov

Extraction and Purification

Following hydrolysis, the resulting aglycone (O-desmethyl galanthamine) must be extracted from the biological matrix and purified to remove interfering substances like proteins, salts, and lipids. The two most common techniques for this are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. For galanthamine and its metabolites, various solvents have been utilized, including trichloromethane and ethyl acetate. oup.com The process often involves adjusting the pH of the sample to ensure the analyte is in a neutral, non-ionized state, which enhances its solubility in the organic solvent. An internal standard, a compound with similar chemical properties to the analyte (e.g., loratadine, glimepride), is typically added to the sample before extraction to account for any loss during preparation and variability in instrument response. vistas.ac.inoup.com

Solid-Phase Extraction (SPE): SPE is a highly effective and often preferred method for cleaning and concentrating analytes from complex samples. phenomenex.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte and some impurities are retained on the sorbent while the bulk of the matrix is washed away. The analyte is then selectively eluted with a small volume of an organic solvent. sigmaaldrich.com For galanthamine-related alkaloids, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are frequently used. nih.govnih.gov The choice of wash and elution solvents is critical for achieving high recovery and a clean extract.

The final extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase for injection and analysis. nih.gov

Tissue Homogenization

For tissue samples, an additional initial step is required. The frozen tissue is first homogenized in a suitable buffer to break down the cellular structure and release the intracellular contents, including the target metabolite. liverpool.ac.uk The resulting tissue homogenate is then typically subjected to protein precipitation, often using a solvent like acetonitrile, followed by centrifugation. The supernatant can then be processed using the same enzymatic hydrolysis and extraction (LLE or SPE) procedures as described for biological fluids. nih.gov

Data Tables

Table 1: Example Protocols for Extraction of Galanthamine and Related Compounds from Biological Fluids Note: These methods, developed for the parent drug, illustrate the principles applicable to its metabolites following hydrolysis.

| Matrix | Preparation Method | Key Reagents & Conditions | Internal Standard (IS) | Reference |

|---|---|---|---|---|

| Human Plasma | Liquid-Liquid Extraction (LLE) | One-step extraction with ethyl acetate. | Glimepride | oup.com |

| Human Plasma | Liquid-Liquid Extraction (LLE) | Extraction with an unspecified solvent. | Loratadine | vistas.ac.in |

| Rat Plasma | Liquid-Liquid Extraction (LLE) | Extraction with acetonitrile (also acts as protein precipitation agent). | Phenacetin | nih.gov |

| Urine (General) | Solid-Phase Extraction (SPE) after Hydrolysis | Enzymatic hydrolysis with β-glucuronidase. SPE with Supel-Select HLB sorbent. Wash with water/methanol (B129727) mixture, elute with acetonitrile. | Not specified for galanthamine | sigmaaldrich.com |

| Plant Bulbs | Solid-Phase Extraction (SPE) | Extraction from acidified methanol extract using a cation exchange cartridge. | Not specified | nih.gov |

Enzymatic Pathways and Biotransformation of O Desmethyl Galanthamine β D Glucuronide

Identification and Characterization of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing its Formation

The conjugation of the phenolic hydroxyl group of O-Desmethyl galanthamine (B1674398) with glucuronic acid is catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov While O-Desmethyl galanthamine glucuronide is a known major human metabolite, particularly in CYP2D6 extensive metabolizers, the specific UGT isoforms responsible for its formation have not been definitively identified in published scientific literature. drugbank.com However, based on the substrate's chemical nature (a phenolic compound), the roles of the primary UGT subfamilies involved in xenobiotic metabolism, UGT1A and UGT2B, can be discussed. nih.govmdpi.com

The UGT1A subfamily, encoded by the UGT1A locus, comprises nine functional isoforms (UGT1A1, UGT1A3, UGT1A4, UGT1A5, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10). nih.gov These enzymes are expressed in the liver and various extrahepatic tissues, including the gastrointestinal tract. nih.govnih.gov Several UGT1A members, notably UGT1A1 and UGT1A9, are known to be major players in the glucuronidation of phenolic compounds. pharmgkb.org For instance, in vitro studies with other drugs have shown that hepatic UGT1A1 and UGT1A9, along with the extrahepatic UGT1A7, are major components in the formation of glucuronides from phenolic metabolites. nih.gov Given that O-Desmethyl galanthamine possesses a phenolic hydroxyl group created during Phase I metabolism, it is plausible that one or more isoforms within the UGT1A subfamily are involved in its conjugation.

The UGT2B subfamily includes key enzymes such as UGT2B7 and UGT2B15, which are highly expressed in the liver and contribute significantly to drug metabolism. nih.govnih.gov UGT2B7, in particular, is a versatile enzyme known to glucuronidate a wide array of substrates, including those with hydroxyl functional groups. mdpi.com For other phenolic metabolites, UGT2B7 has been shown to be a primary enzyme responsible for their conjugation. psu.edu Therefore, it is a likely candidate for contributing to the O-glucuronidation of O-Desmethyl galanthamine. The relative contribution of UGT1A versus UGT2B isoforms would ultimately depend on the specific binding affinity and catalytic efficiency of each enzyme for the O-Desmethyl galanthamine substrate.

Kinetic Parameters and Enzyme Characterization (Vmax, Km, Intrinsic Clearance)

Detailed enzyme kinetic parameters, such as the maximum reaction velocity (Vmax), the Michaelis-Menten constant (Km), and intrinsic clearance (CLint), have not been specifically reported in the scientific literature for the glucuronidation of O-Desmethyl galanthamine.

These parameters are crucial for understanding the efficiency and capacity of the metabolic pathway.

Vmax represents the maximum rate of glucuronide formation when the responsible UGT enzymes are saturated with the O-Desmethyl galanthamine substrate.

Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the UGT isoform(s) for the substrate. A lower Km value signifies a higher affinity.

Intrinsic Clearance (CLint) , often calculated as Vmax/Km, describes the inherent ability of an enzyme or enzyme system to metabolize a substrate. It is a key parameter used in in vitro-in vivo extrapolation (IVIVE) to predict the metabolic clearance of a drug in the body. nih.gov

Characterizing these parameters typically involves incubating O-Desmethyl galanthamine with human liver microsomes or specific recombinant UGT enzymes and measuring the rate of glucuronide formation at various substrate concentrations. nih.gov The lack of this specific data prevents a quantitative assessment of the efficiency of this metabolic route.

Cofactor Requirements and Regulation of Glucuronide Formation (e.g., UDP-Glucuronic Acid)

The formation of O-Desmethyl galanthamine β-D-glucuronide is critically dependent on the availability of the activated sugar co-substrate, Uridine Diphosphate Glucuronic Acid (UDPGA). nih.gov This high-energy glucuronic acid donor is synthesized in the cytoplasm, primarily from UDP-glucose via the enzyme UDP-glucose 6-dehydrogenase, which uses NAD+ as a cofactor. nih.gov

O-Desmethyl galanthamine + UDP-Glucuronic Acid → O-Desmethyl galanthamine β-D-glucuronide + UDP

The availability of UDPGA can be a rate-limiting factor for glucuronidation. Conditions or co-administered substances that deplete hepatic UDPGA can significantly inhibit the formation of glucuronide conjugates. nih.gov The reaction is also regulated by the UGT enzymes themselves and the accumulation of the co-product, Uridine Diphosphate (UDP), which can act as a competitive inhibitor for the binding of UDPGA. youtube.com

Precursor Metabolic Pathways Leading to O-Desmethyl Galanthamine

The essential precursor for the formation of the glucuronide is O-Desmethyl galanthamine. This Phase I metabolite is generated from the parent compound, galantamine, through an O-demethylation reaction. drugbank.comcaymanchem.com This biotransformation is primarily catalyzed by the cytochrome P450 (CYP) enzyme system.

The rate of O-Desmethyl galanthamine formation is significantly influenced by the genetic polymorphism of the CYP2D6 gene. drugbank.com Individuals classified as "extensive metabolizers" for CYP2D6 produce substantially more O-Desmethyl galanthamine and its subsequent glucuronide compared to "poor metabolizers". drugbank.comnih.gov In extensive metabolizers, metabolites from O-demethylation can account for over 33% of a dose excreted in urine, and the glucuronide of O-desmethyl-galantamine can represent up to 19% of plasma radioactivity. drugbank.com This is in stark contrast to poor metabolizers, where these metabolites are found in much lower concentrations. drugbank.com

Data sourced from references caymanchem.comdrugs.comnih.govnih.gov

Table 2: Kinetic Parameters for the Formation of O-Desmethyl Galanthamine from Galantamine

| Parameter | Value | Conditions |

|---|---|---|

| Vmax | 5.2 nmol/mg protein/h | In vitro, Human Liver Microsomes |

| Km | 187 µM | In vitro, Human Liver Microsomes |

Data sourced from reference nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| O-Desmethyl galanthamine β-D-glucuronide |

| O-Desmethyl galanthamine |

| Galantamine |

| Uridine Diphosphate Glucuronic Acid (UDPGA) |

| Uridine Diphosphate (UDP) |

| UDP-glucose |

Mechanistic Pharmacokinetic Insights into O Desmethyl Galanthamine β D Glucuronide

Formation Kinetics and Disposition in Preclinical Models

The formation of O-desmethyl galanthamine (B1674398) β-D-glucuronide is a two-step metabolic process. The initial step involves the O-demethylation of the parent compound, galantamine, to form its active metabolite, O-desmethyl galantamine (also known as sanguinine). nih.govcaymanchem.com This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govcaymanchem.comnih.gov Subsequently, O-desmethyl galantamine undergoes a phase II conjugation reaction, specifically glucuronidation, to form O-desmethyl galanthamine β-D-glucuronide. nih.govnih.gov This glucuronidation step renders the metabolite more water-soluble, facilitating its excretion. After glucuronidation, O-desmethyl galanthamine loses its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

In preclinical studies involving rats and dogs administered radiolabeled galantamine, the metabolic pathways, including O-demethylation and subsequent glucuronidation, were found to be qualitatively similar to those observed in humans. nih.gov In human liver microsomes, the O-demethylation of galantamine to O-desmethylgalanthamine has been characterized with a Vmax of 5.2 nmol/mg protein/h and a Km of 187 µM. nih.gov However, specific kinetic parameters for the subsequent glucuronidation of O-desmethyl galanthamine in preclinical models are not well-documented in publicly available literature.

Disposition studies have shown that O-desmethyl galanthamine β-D-glucuronide can be a prominent metabolite in the systemic circulation. In human studies with extensive metabolizers of CYP2D6, the glucuronide of O-desmethyl-galantamine accounted for up to 19% of the plasma radioactivity following a dose of galantamine. nih.gov

Table 1: Formation and Disposition of O-Desmethyl Galanthamine β-D-Glucuronide

| Parameter | Finding | Species | Citation |

| Formation Pathway | O-demethylation of galantamine by CYP2D6, followed by glucuronidation. | Human, Rat, Dog | nih.govnih.gov |

| Plasma Concentration | Up to 19% of plasma radioactivity in CYP2D6 extensive metabolizers. | Human | nih.gov |

| Urinary Excretion | Approximately 19.8% of an administered galantamine dose. | Human | nih.gov |

Transport Mechanisms Affecting Its Cellular Uptake and Efflux

The cellular transport of glucuronidated metabolites is a critical determinant of their distribution and elimination. Due to their increased polarity and molecular size, glucuronides like O-desmethyl galanthamine β-D-glucuronide generally exhibit limited passive diffusion across cell membranes and rely on transporter proteins for their movement into and out of cells. nih.govsdu.dk

While direct studies on the specific transporters for O-desmethyl galanthamine β-D-glucuronide are scarce, the transport of other glucuronide conjugates has been extensively studied. It is generally accepted that uptake transporters, such as Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), mediate the uptake of glucuronides from the blood into tissues like the liver and kidney. nih.govsdu.dk Conversely, efflux transporters, including Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), are responsible for pumping these conjugates out of cells, for instance, into the bile or urine for excretion. nih.govsdu.dk

Given the established role of these transporter families in the disposition of a wide array of glucuronidated compounds, it is highly probable that members of the OAT, OATP, MRP, and BCRP families are involved in the cellular uptake and efflux of O-desmethyl galanthamine β-D-glucuronide. However, without specific experimental evidence, the precise transporters and their relative contributions remain to be elucidated.

Elimination Pathways and Excretion Mechanisms in Research Models

The primary route for the elimination of galantamine and its metabolites, including O-desmethyl galanthamine β-D-glucuronide, is through the kidneys and subsequent excretion in the urine. nih.gov Studies in rats and dogs have demonstrated that a significant portion of an administered dose of radiolabeled galantamine is recovered in the urine. nih.gov In rats, urinary excretion accounted for about 60% of the dose, while in dogs, it was even higher. nih.gov

In humans, the excretion of O-desmethyl galanthamine β-D-glucuronide has been quantified, with approximately 19.8% of a single dose of galantamine being excreted in the urine as this metabolite. nih.gov The rapid excretion of radioactivity observed in preclinical models suggests an efficient elimination process for galantamine and its metabolites. nih.gov

The mechanism of renal excretion for glucuronide conjugates typically involves glomerular filtration and active tubular secretion. The latter process is mediated by the efflux transporters located on the apical membrane of renal proximal tubule cells, such as MRP2 and MRP4, which actively secrete the conjugates into the tubular lumen to be excreted in the urine. nih.gov

Table 2: Excretion of Galantamine and its Metabolites in Research Models

| Species | Primary Route of Excretion | Percentage of Dose in Urine | Citation |

| Rat | Urine | ~60% (for total radioactivity) | nih.gov |

| Dog | Urine | Not specified, but predominant | nih.gov |

| Human | Urine | ~93% (for total radioactivity) | nih.gov |

Note: The percentages represent the total radioactivity from radiolabeled galantamine, which includes the parent drug and all its metabolites.

Comparative Metabolism of O Desmethyl Galanthamine β D Glucuronide Across Biological Systems

Interspecies Differences in Glucuronidation Activity and Pattern

The metabolism of galanthamine (B1674398), the parent compound of O-desmethyl galanthamine, demonstrates notable differences across various species, particularly in the extent and pathways of biotransformation. Glucuronidation is a major metabolic pathway for galantamine and its metabolites in humans, rats, and dogs. nih.gov Studies comparing the disposition of galantamine have shown that in all species tested, metabolites are primarily excreted through urine, accounting for 60% to 93% of the administered dose. nih.gov The major metabolic routes include O-demethylation, N-demethylation, N-oxidation, epimerization, and direct glucuronidation of the parent compound or its metabolites. nih.gov

Significant quantitative differences in metabolite profiles are observed between species. Following oral administration of radiolabeled galantamine, the glucuronide of O-desmethyl galanthamine is a prominent metabolite in humans, particularly those with a fully functional CYP2D6 enzyme system. nih.gov In these individuals, known as extensive metabolizers, metabolites resulting from the O-demethylation pathway constitute 33.2% of the dose found in urine. nih.gov Consequently, the subsequent glucuronidation of this O-desmethyl metabolite is significant, with O-desmethyl galanthamine β-D-glucuronide accounting for up to 19% of plasma radioactivity. nih.gov

In contrast, the metabolic profile in rats and dogs differs. While all metabolic pathways present in humans are also found in at least one of the animal species, the quantitative importance of each pathway varies. nih.gov This highlights the challenge of selecting an appropriate animal model for predicting human metabolism. The choice of an animal model for studying the glucuronidation of xenobiotics is critical, as significant variations in UDP-glucuronosyltransferase (UGT) enzyme activity exist between species. nih.gov For instance, research on other compounds has shown that for xenobiotics where UGT1A6 is the primary metabolizing enzyme, pig and monkey microsomes may be suitable models. nih.gov Similarly, for studying the glucuronidation of silybin, the rhesus monkey and dog have been identified as potentially predictive models for human metabolism. nih.gov Such findings underscore the compound-dependent nature of species differences in glucuronidation. nih.gov

| Species | Primary Excretion Route | Key Metabolic Pathways | Notes on O-Desmethyl Galanthamine Glucuronide Formation |

|---|---|---|---|

| Human (Extensive Metabolizer) | Urine (93%) nih.gov | O-demethylation, Glucuronidation, N-oxidation nih.gov | Represents up to 19% of plasma radioactivity. nih.gov |

| Human (Poor Metabolizer) | Urine nih.gov | N-oxidation, Glucuronidation (of parent compound) nih.gov | Not detected in plasma. nih.gov |

| Rat (Male) | Urine (60%) nih.gov | Glucuronidation, O-demethylation, N-demethylation, N-oxidation, Epimerization nih.gov | Metabolic pathways are qualitatively similar to humans but differ quantitatively. nih.gov |

| Dog | Urine nih.gov | Glucuronidation, O-demethylation, N-demethylation, N-oxidation, Epimerization nih.gov | Metabolic pathways are qualitatively similar to humans but differ quantitatively. nih.gov |

In Vitro-In Vivo Extrapolation of Glucuronidation Data

In vitro-in vivo extrapolation (IVIVE) is a methodology used to predict the in vivo pharmacokinetic parameters of a compound from in vitro laboratory data. elsevierpure.com For drugs and their metabolites that are cleared primarily through glucuronidation, such as O-desmethyl galanthamine, the process of IVIVE presents specific challenges. nih.gov

A primary issue stems from the location of the UGT enzymes, which catalyze glucuronidation. These enzymes are situated within the lumen of the endoplasmic reticulum, creating a physical barrier for substrates to cross. nih.gov This can lead to a phenomenon known as latency in in vitro systems like liver microsomes, where the measured rate of glucuronidation is lower than its potential maximum. nih.gov While detergents or other activating agents like alamethicin (B1591596) can be used to disrupt the microsomal membrane and improve substrate access to the enzyme, this often fails to fully replicate the in vivo environment. nih.govnih.gov Consequently, clearance values derived from microsomal studies, even after activation, frequently underestimate the actual in vivo clearance mediated by UGTs. nih.govnih.gov

Studies using model compounds have demonstrated the extent of this underestimation. For zidovudine, a drug predominantly cleared by glucuronidation, extrapolation of microsomal data underestimated its known in vivo clearance by a factor of 6.5 to 23-fold. nih.gov This discrepancy highlights that latency is not the sole factor responsible for poor in vitro-in vivo correlations. nih.gov

Influence of Genetic and Environmental Factors on Glucuronidation Capacity (non-clinical)

The capacity for glucuronidation is not uniform and can be significantly influenced by both genetic and environmental factors. nih.govnih.gov These variations can alter the expression and function of UGT enzymes, leading to considerable differences in the metabolic profile of xenobiotics. nih.govnih.gov

A critical genetic factor influencing the formation of O-desmethyl galanthamine β-D-glucuronide is the polymorphism of the Cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov The substrate for glucuronidation, O-desmethyl galanthamine, is formed from its parent compound, galantamine, via O-demethylation, a reaction catalyzed by CYP2D6. nih.gov Individuals can be categorized as extensive or poor metabolizers based on their CYP2D6 genotype. nih.gov In non-clinical and clinical studies, this genetic difference has a profound impact on the availability of O-desmethyl galantamine. In extensive metabolizers, the formation of O-demethylated metabolites is high, leading to the subsequent formation of the glucuronide conjugate, which can be readily detected in plasma. nih.gov In poor metabolizers, however, the initial O-demethylation step is minimal, and as a result, the O-desmethyl galanthamine glucuronide is undetectable. nih.gov

Beyond the genetics of upstream metabolic enzymes, genetic polymorphisms within the UGT enzyme family itself are known to exist and contribute to variations in conjugation capacity. nih.govnih.gov Non-clinical research utilizing cloned and expressed human UGT enzymes allows for the detailed characterization of substrate specificity for different UGT isoforms. capes.gov.br This approach helps identify which specific UGTs are responsible for a given reaction and how genetic variants of these enzymes might alter metabolic rates. capes.gov.br

Environmental factors can also modulate glucuronidation capacity. duke.edu Exposure to certain chemicals or environmental agents can induce the expression of UGT enzymes, a mechanism also observed in the regulation of CYP enzymes. nih.gov For example, specific nuclear receptors are involved in mediating the induction of UGT1A1 and other isoforms. nih.gov In a non-clinical context, this means that exposure to an inducing agent could theoretically increase the rate of glucuronidation of a substrate like O-desmethyl galanthamine, provided it is metabolized by an inducible UGT isoform. Conversely, other environmental compounds could act as inhibitors, competing for the enzyme's active site and reducing the clearance of other substrates. researchgate.net These interactions demonstrate the complex interplay between genetics, environmental exposures, and metabolic capacity. ptcrf.or.jp

Biosynthesis and Natural Occurrence of O Desmethyl Galanthamine β D Glucuronide

Enzymatic Pathways in Galanthamine-Producing Organisms

The biosynthesis of galanthamine (B1674398) in plants of the Amaryllidaceae family, such as daffodils (Narcissus spp.) and snowdrops (Galanthus spp.), is a complex process involving multiple enzymatic steps. nih.govmdpi.com This pathway begins with the amino acids L-phenylalanine and L-tyrosine, which are converted through a series of intermediates to form the core structure of Amaryllidaceae alkaloids. nih.gov

The direct precursor to O-Desmethyl galanthamine β-D-glucuronide is O-Desmethyl galanthamine. Research has confirmed the presence of O-Desmethyl galanthamine in small quantities (less than 0.01%) within the bulbs of Narcissus cv. Hawera. nih.gov This indicates that the enzymatic machinery for the O-demethylation of galanthamine exists within these plant tissues.

The subsequent step, glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes are known to exist in plants and play a role in the metabolism of various secondary metabolites, often to detoxify or store them. nih.govmdpi.com UGTs transfer a glucuronic acid moiety from UDP-glucuronic acid to a substrate. wikipedia.orgnih.gov However, despite the presence of both the precursor (O-Desmethyl galanthamine) and the necessary class of enzymes (UGTs) in plants, the natural occurrence of O-Desmethyl galanthamine β-D-glucuronide within galanthamine-producing plants has not been documented in scientific literature. Its formation is most prominently described as a metabolic process in other organisms.

Table 1: Key Components in the Potential Plant-Based Biosynthesis

| Component | Role | Natural Occurrence in Plants |

|---|---|---|

| Galanthamine | Parent Alkaloid | Found in various Amaryllidaceae species (e.g., Narcissus, Galanthus) mdpi.comresearchgate.net |

| O-Desmethyl galanthamine | Direct Precursor | Detected in trace amounts (<0.01%) in Narcissus cv. Hawera bulbs nih.gov |

| UDP-glucuronosyltransferases (UGTs) | Enzyme Class for Glucuronidation | Present in plants, involved in secondary metabolism wikipedia.orgnih.govmdpi.com |

| O-Desmethyl galanthamine β-D-glucuronide | Final Compound | Not documented as a natural product in galanthamine-producing plants |

Formation from Precursors and Metabolic Intermediates in Biological Systems

In biological systems outside of plants, particularly in mammals, O-Desmethyl galanthamine β-D-glucuronide is a significant metabolite of galanthamine. The formation pathway involves two primary metabolic steps: O-demethylation and glucuronidation.

First, galanthamine undergoes O-demethylation, where the methyl group is removed from its phenolic hydroxyl group, yielding O-Desmethyl galanthamine. This reaction is a common phase I metabolic process. Subsequently, the newly exposed hydroxyl group on O-Desmethyl galanthamine serves as an acceptor site for glucuronic acid.

In the second step, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid molecule from the activated co-substrate, UDP-glucuronic acid (UDPGA), to the hydroxyl group of O-Desmethyl galanthamine. nih.gov This conjugation reaction, a phase II metabolic process, results in the formation of the water-soluble O-Desmethyl galanthamine β-D-glucuronide, which can be more easily eliminated from the body.

Table 2: Metabolic Formation Pathway

| Step | Process | Precursor | Key Enzyme Class | Product |

|---|---|---|---|---|

| 1 | O-Demethylation | Galanthamine | Cytochrome P450 enzymes (implicated in demethylation) | O-Desmethyl galanthamine |

This metabolic pathway highlights that while the initial building blocks originate from plants, the biosynthesis of O-Desmethyl galanthamine β-D-glucuronide is predominantly a result of xenobiotic metabolism in other organisms.

Compound Reference Table

| Compound Name |

|---|

| O-Desmethyl galanthamine β-D-glucuronide |

| Galanthamine |

| L-phenylalanine |

| L-tyrosine |

| O-Desmethyl galanthamine |

Advanced Topics and Future Directions in O Desmethyl Galanthamine β D Glucuronide Research

Stereochemical Considerations in Glucuronidation and its Analytical Implications

Glucuronidation is an enzymatic process catalyzed by UDP-glucuronosyltransferases (UGTs) that involves the transfer of a glucuronic acid moiety from the cofactor UDP-α-D-glucuronic acid (UDPGA) to a substrate. The reaction mechanism resembles an SN2-like nucleophilic substitution. researchgate.net This process inherently results in the inversion of the stereochemistry at the anomeric carbon of the glucuronic acid, leading exclusively to the formation of β-D-glucuronide conjugates. researchgate.net

The parent aglycone, O-desmethyl galanthamine (B1674398), is itself a complex stereoisomer. The full chemical name, (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6-hydroxy-11-methyl-6H-benzofuro[3a,3,2-ef] nih.govbenzazepin-3-yl β-D-Glucopyranosiduronic Acid, reveals multiple defined stereocenters within the galanthamine backbone. nih.govvivanls.com The glucuronidation occurs at the phenolic hydroxyl group created during the phase I O-demethylation of galantamine by the CYP2D6 enzyme. caymanchem.com

Analytical Implications: The absolute stereochemistry of the resulting conjugate, O-Desmethyl galanthamine β-D-glucuronide, is a composite of the retained stereochemistry of the aglycone and the newly formed β-linkage of the glucuronic acid. nih.gov This complexity has significant analytical implications.

Chromatographic Separation: The high polarity and structural similarity to other metabolites necessitate robust analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS), for accurate detection and quantification. researchgate.netnih.gov The development of specific chromatographic methods is crucial to separate the glucuronide from the parent drug, the O-desmethyl galanthamine intermediate, and other potential isomers.

Direct vs. Indirect Analysis: Historically, glucuronides were often quantified indirectly after enzymatic or chemical hydrolysis back to the aglycone. However, these methods can suffer from incomplete hydrolysis or degradation of the analyte. researchgate.net Modern analytical techniques favor the direct analysis of the intact glucuronide conjugate, providing more accurate and unambiguous results. nih.govresearchgate.net

Computational Modeling and In Silico Predictions of Glucuronidation Pathways and UGT Interactions

The high cost and time involved in experimental metabolic studies have spurred the development of reliable in silico models to predict the metabolic fate of xenobiotics. oup.comnih.gov For UGT-catalyzed reactions, computational models are increasingly used to predict whether a compound will be a substrate and to identify the specific site of metabolism (SOM).

The prediction of glucuronidation for a molecule like O-desmethyl galanthamine involves several computational approaches:

Substrate Prediction: Machine learning algorithms, including support vector machines (SVM) and more recently graph neural networks (GNN), are trained on large datasets of known UGT substrates and non-substrates. oup.comnih.govresearchgate.net These models learn to recognize the structural and physicochemical properties associated with UGT-mediated clearance.

Site of Metabolism (SOM) Prediction: Identifying the specific functional group that will be glucuronidated is a key challenge. In silico models for SOM prediction analyze the local environment of potential nucleophilic sites (such as the phenolic hydroxyl group on O-desmethyl galanthamine). oup.com These models use quantum chemical descriptors to assess factors like electron density and steric hindrance, which strongly influence the nucleophilic attack central to the glucuronidation reaction. rsc.org

Molecular Docking: While crystal structures for human UGTs are limited, molecular docking simulations can be used to model the binding of substrates within the enzyme's active site. oup.com Such models, which have been successfully used to predict the binding of galantamine to its target enzyme, acetylcholinesterase, can provide insights into the specific interactions that facilitate catalysis by a particular UGT isoform. nih.govnih.gov

Interactive Table: In Silico Approaches for Glucuronidation Prediction

| Modeling Approach | Objective | Key Methodologies | Relevant Findings for Glucuronide Research |

|---|---|---|---|

| Substrate Classification | Determine if a molecule is a likely substrate for UGT enzymes. | Machine Learning (SVM, GNN), Pharmacophore analysis. | Consensus models combining multiple methods improve prediction stability and accuracy, reaching over 85%. nih.gov |

| Site of Metabolism (SOM) Prediction | Identify the specific functional group (e.g., hydroxyl, carboxyl) that undergoes glucuronidation. | Quantum Chemistry, Weisfeiler-Lehman Network (WLN), Analysis of local electronic and steric properties. | Models can achieve high accuracy (Top-1 accuracy of ~90%), successfully identifying the metabolically labile sites. oup.comnih.gov |

| Reaction Phenotyping | Predict which specific UGT isoform (e.g., UGT1A1, UGT2B7) is responsible for the metabolism. | Classification models based on substrate structural features. | Helps anticipate potential drug-drug interactions and variability in metabolism due to genetic polymorphisms in UGT enzymes. flinders.edu.au |

| Molecular Docking | Simulate the binding pose and interaction energy of a substrate within the UGT active site. | Molecular mechanics force fields, Geometry optimization. | Provides a structural hypothesis for why a compound is a substrate and which isoform is involved, despite the limited availability of UGT crystal structures. oup.comnih.gov |

Research on Potential Biological Roles or Biomarker Applications in Non-Clinical Contexts

While the primary role of O-Desmethyl galanthamine β-D-glucuronide is as an excretory metabolite, its detection can have applications beyond clinical pharmacokinetics, particularly in the field of wastewater-based epidemiology (WBE).

WBE uses the analysis of municipal wastewater to monitor public health trends, including the consumption of pharmaceuticals and illicit drugs. The detection of drug metabolites in wastewater is particularly valuable because, unlike the parent drug which may be present due to improper disposal, metabolites are unambiguous markers of human consumption and metabolism. nih.gov

The quantification of O-Desmethyl galanthamine β-D-glucuronide in wastewater could serve as a direct biomarker for the use of galantamine within a specific community. Studies have shown that for many drugs, the concentration of the glucuronide conjugate in wastewater can be equal to or higher than that of the parent compound, making it a robust analytical target. nih.gov By collecting samples upstream in the wastewater network, the degradation of these more labile glucuronide conjugates can be minimized, allowing for more accurate community-level consumption estimates. nih.gov

Furthermore, the field of metabolomics, which profiles a wide range of small molecules, holds promise for identifying glucuronides as potential biomarkers for various physiological or pathological states. frontiersin.orgmdpi.com Although not yet specifically demonstrated for O-Desmethyl galanthamine β-D-glucuronide, comprehensive metabolic profiling could potentially link its levels to specific metabolic phenotypes or other non-clinical outcomes in the future.

Development of Novel Methodologies for Research on Glucuronide Conjugates

Research on glucuronides like O-Desmethyl galanthamine β-D-glucuronide has been advanced by the development of novel analytical and experimental methodologies.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS): The direct analysis of glucuronide conjugates is now standard practice, driven by improvements in LC-MS technology. researchgate.netnih.gov The use of sensitive HPLC-MS/MS systems, often with specialized column chemistries like biphenyl (B1667301) phases, allows for the rapid and selective quantification of glucuronides in complex biological matrices such as plasma or wastewater. nih.gov

Chemical Isotope Labeling for Metabolome Profiling: A significant challenge in metabolomics is the confident identification of unknown compounds. A novel strategy involves chemical derivatization with isotope-labeled reagents. For instance, reacting a sample with a 1:1 mixture of light (d0) and heavy (d6) N,N-dimethylethylenediamine (DMED) tags the carboxylic acid group present on all glucuronides. This creates a unique isotopic "doublet" signature in the mass spectrum, allowing for the selective and confident identification of all glucuronide conjugates within a sample, even without authentic standards. acs.org

In Silico Deconjugation with High-Resolution MS (HRMS): This workflow uses HRMS data to facilitate the identification of glucuronides. The strategy involves a neutral loss search for the mass of glucuronic acid (176.0321 Da). Once a potential glucuronide is detected, the spectrum is computationally "truncated" by removing the glucuronic acid moiety. The resulting aglycone fragment mass is then searched against mass spectral libraries for identification, simplifying the annotation process. researchgate.net

Novel In Vitro Assay Development: To study the kinetics of glucuronidation without requiring radiolabeled aglycones or purified standards, innovative methods have been developed. One such method uses isolated liver cells and [14C]-labeled fructose (B13574). The cells metabolize the labeled fructose into labeled UDPGA, which is then incorporated into the glucuronide conjugate. The rate of glucuronidation can then be determined by measuring the radioactivity of the conjugate after HPLC separation. nih.gov

These advancing methodologies are crucial for deepening the understanding of the formation, disposition, and potential roles of O-Desmethyl galanthamine β-D-glucuronide and other complex drug metabolites.

Q & A

Q. What are the optimal enzymatic conditions for synthesizing O-Desmethyl Galanthamine β-D-Glucuronide in vitro?

The synthesis involves glucuronidation of O-desmethyl galantamine using liver enzymes like UDP-glucuronosyltransferases (UGTs). Key parameters include:

- pH : Maintained between 7.0–7.4 to preserve enzyme activity.

- Temperature : Typically 37°C to mimic physiological conditions.

- Reagents : UDP-glucuronic acid (UDPGA) as a cofactor. Yields can vary due to enzyme isoforms (e.g., UGT1A1, UGT2B7) and substrate specificity. Validation via HPLC or LC-MS is recommended to confirm purity .

Q. How does the molecular structure of O-Desmethyl Galanthamine β-D-Glucuronide influence its pharmacokinetic properties?

The compound (C₂₂H₂₇NO₉) features a β-D-glucuronic acid moiety conjugated to O-desmethyl galantamine. Structural attributes include:

- Hydroxyl groups : Enhance water solubility, improving renal excretion (~20–25% of plasma clearance) .

- Stereocenters : Critical for acetylcholinesterase (AChE) binding; the (4aS,6R,8aS) configuration retains partial activity compared to galantamine . Computational modeling (e.g., molecular docking) can predict interactions with metabolic enzymes or targets .

Q. What safety protocols are essential for handling O-Desmethyl Galanthamine β-D-Glucuronide in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 irritant) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Storage : Refrigerate at 2–8°C in airtight containers to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in reported synthesis yields of O-Desmethyl Galanthamine β-D-Glucuronide under varying enzymatic conditions?

- Enzyme Source Variability : Use recombinant UGT isoforms (e.g., UGT1A3) to standardize reactions .

- Kinetic Analysis : Measure and to identify substrate saturation points.

- Optimization : Adjust UDPGA concentrations (0.5–2.0 mM) and incubation times (30–120 mins) to maximize conversion rates. Parallel monitoring via LC-MS/MS ensures reproducibility .

Q. What methodological approaches assess the metabolite’s contribution to galantamine’s therapeutic efficacy in Alzheimer’s disease (AD) models?

- Pharmacodynamic Studies : Compare AChE inhibition potency of galantamine and its metabolite using in vitro assays (IC₅₀ values). O-Desmethyl Galanthamine β-D-Glucuronide shows ~10–15% lower activity than the parent drug .

- Cerebrospinal Fluid (CSF) Analysis : Quantify metabolite penetration via LC-MS to evaluate blood-brain barrier (BBB) permeability.

- Behavioral Models : Administer the metabolite in transgenic AD mice (e.g., APP/PS1) and assess cognitive improvements via Morris water maze tests .

Q. How do renal clearance rates of O-Desmethyl Galanthamine β-D-Glucuronide impact pharmacokinetic-pharmacodynamic (PK-PD) modeling?

- Renal Excretion : Accounts for 20–25% of total plasma clearance, necessitating adjustment for renal impairment in preclinical models .

- Compartmental Modeling : Use nonlinear mixed-effects modeling (NONMEM) to correlate metabolite exposure (AUC) with AChE inhibition.

- Covariate Analysis : Incorporate glomerular filtration rate (GFR) data to predict dose adjustments in populations with renal dysfunction .

Key Notes for Experimental Design

- Contradiction Management : Address variability in enzymatic synthesis by standardizing UGT sources and reaction buffers .

- Analytical Validation : Use isotopically labeled internal standards (e.g., ¹³C-glucuronide) for LC-MS quantification to minimize matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.